molecular formula C18H14N2O3 B11932011 4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

Cat. No.: B11932011
M. Wt: 306.3 g/mol
InChI Key: BBWITAIHTBXEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

MEISi-2 can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1,2-dihydronaphthalene-1-carbaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of MEISi-2 involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MEISi-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MEISi-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study MEIS protein inhibition.

    Biology: Investigated for its role in regulating hematopoietic stem cell self-renewal and differentiation.

    Medicine: Potential therapeutic agent for diseases involving abnormal MEIS protein activity, such as certain cancers.

    Industry: Utilized in the development of new pharmaceuticals targeting MEIS proteins

Mechanism of Action

MEISi-2 exerts its effects by inhibiting the activity of MEIS proteins. It binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, which are involved in hematopoietic stem cell quiescence and self-renewal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MEISi-2 is unique due to its high specificity for MEIS proteins and its ability to modulate hematopoietic stem cell activity both in vitro and in vivo. Unlike other inhibitors, MEISi-2 has shown significant efficacy in downregulating MEIS target genes and inducing hematopoietic stem cell self-renewal .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)

InChI Key

BBWITAIHTBXEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.